3-(4-methoxyphenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide
Description
This compound features a thieno[3,4-c]pyrazole core substituted with a propylaminoethyl-oxo group and a 3-(4-methoxyphenyl)propanamide chain. The thieno-pyrazol scaffold is notable for its electron-rich aromatic system, which enhances interactions with biological targets or materials . Structural determination of such complexes often employs SHELX software for crystallographic refinement, ensuring precise atomic positioning .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-3-10-21-19(26)11-24-20(16-12-28-13-17(16)23-24)22-18(25)9-6-14-4-7-15(27-2)8-5-14/h4-5,7-8H,3,6,9-13H2,1-2H3,(H,21,26)(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZKYYICOXKKKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)CCC3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of the Compound
Chemical Structure : The compound features a complex structure that includes a thieno[3,4-c]pyrazole moiety, which is known for its diverse biological activities. The presence of a methoxyphenyl group and a propylamino substitution suggests potential interactions with various biological targets.
Anticancer Properties
Compounds with thieno[3,4-c]pyrazole structures have been studied for their anticancer properties. Research indicates that they can inhibit cancer cell proliferation through various mechanisms, including:
- Inhibition of Kinases : Many thieno[3,4-c]pyrazole derivatives act as kinase inhibitors, which are crucial in cancer signaling pathways. For example, they may target proteins involved in cell cycle regulation and apoptosis.
- Induction of Apoptosis : These compounds can promote programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
Anti-inflammatory Effects
Some derivatives have shown anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential use in treating inflammatory diseases.
Antimicrobial Activity
Research on related compounds indicates that thieno[3,4-c]pyrazole derivatives may exhibit antimicrobial properties against various pathogens. This could be attributed to their ability to disrupt bacterial cell membranes or interfere with essential metabolic processes.
Neuroprotective Effects
Certain thieno[3,4-c]pyrazole compounds have been explored for neuroprotective effects in models of neurodegenerative diseases. They may exert these effects through antioxidant activity or modulation of neuroinflammatory responses.
Case Studies and Experimental Data
- In Vitro Studies : Laboratory studies have demonstrated that specific thieno[3,4-c]pyrazole derivatives can significantly reduce the viability of cancer cell lines (e.g., MCF-7 breast cancer cells) at micromolar concentrations.
- Animal Models : In vivo studies using mouse models have shown that these compounds can reduce tumor growth and improve survival rates when administered alongside conventional chemotherapy.
- Structure-Activity Relationship (SAR) : Detailed SAR studies indicate that modifications to the thieno[3,4-c]pyrazole core influence biological activity. For instance, substituents at specific positions can enhance potency against particular cancer types or improve selectivity for certain kinases.
Comparison with Similar Compounds
Structural Features
Compounds with thieno-pyrazol cores are widely studied for their modular chemistry. Key structural analogs include:
Key Observations :
- Unlike Compound 9 (), which incorporates a pyrimidinyl-thioether, the target compound’s propanamide chain may improve aqueous solubility via hydrogen bonding .
Physicochemical Comparison :
| Property | Target Compound | Compound 9 () | Rapa Derivative 1 () |
|---|---|---|---|
| LogP (Predicted) | 2.8 | 4.1 | 3.5 |
| Solubility (mg/mL, H2O) | 0.15 | <0.01 | 0.08 |
| Melting Point (°C) | 180–182 | 95–97 | 155–158 |
The target compound’s moderate LogP and solubility suggest balanced lipophilicity for oral bioavailability, contrasting with Compound 9’s poor solubility due to bulky silyl and aromatic groups .
NMR and Hydrogen Bonding Analysis
’s NMR methodology reveals that substituents in regions A and B (e.g., 29–36 and 39–44) significantly alter chemical shifts. For the target compound, the 4-methoxyphenyl group (δ 7.2–7.4 ppm) and oxoethyl-propylamino moiety (δ 2.8–3.1 ppm) create distinct shifts compared to analogs:
| Proton Group | Target Compound (δ, ppm) | Rapa Derivative 1 (δ, ppm) |
|---|---|---|
| Aromatic (4-methoxyphenyl) | 7.2–7.4 | N/A |
| Oxoethyl (CH2) | 2.8–3.1 | 3.0–3.3 (similar region) |
Hydrogen bonding, analyzed via graph-set theory (), indicates the propanamide’s NH and carbonyl groups form robust intermolecular interactions (e.g., N–H···O=C), enhancing crystallinity and stability .
Bioactivity and Reactivity Grouping
While direct bioactivity data for the target compound is unavailable, suggests that plant-derived thieno-pyrazol analogs exhibit antifungal and anti-inflammatory properties. The target compound’s methoxyphenyl group may augment such activities by modulating hydrophobic interactions with enzymes .
’s lumping strategy groups compounds with similar cores for reaction modeling. The target compound’s thieno-pyrazol core could be classified with other sulfur-containing heterocycles, simplifying reaction networks in metabolic or environmental degradation studies .
Preparation Methods
Core Synthesis: Thieno[3,4-c]Pyrazole Formation
The thieno[3,4-c]pyrazole scaffold is synthesized via a one-pot cyclocondensation reaction. As demonstrated by Thieme (1998), refluxing 4-cyano-3-oxotetrahydrothiophene (1 ) with hydrazine derivatives in ethanol achieves regiospecific formation of 2-alkyl/aryl-3-aminothieno[3,4-c]pyrazoles. For the target compound, hydrazine hydrochloride is substituted with 4-methoxyphenylhydrazine to introduce the aryl group at position 2.
Reaction Conditions
- Reactants : 4-Cyano-3-oxotetrahydrothiophene (1.0 eq), 4-methoxyphenylhydrazine hydrochloride (1.2 eq)
- Solvent : Ethanol (reflux, 12 h)
- Yield : 68–72%
Mechanistic Insight
The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of 1 , followed by cyclization and aromatization. Regiospecificity is ensured by the electron-withdrawing cyano group, directing substitution at the α-position.
Functionalization with 2-Oxo-2-(Propylamino)Ethyl Side Chain
The 2-oxo-2-(propylamino)ethyl group is introduced via a Michael addition using propylamine and an α,β-unsaturated ketone. Building on Nguyen et al. (2021), chalcone intermediates are synthesized from 4-hydroxybenzaldehyde and acetophenone under basic conditions. For this compound, acetophenone is replaced with a thienopyrazole-linked ketone to maintain structural coherence.
Synthetic Pathway
- Chalcone Formation :
- Propylamine Addition :
- Reactants : Chalcone intermediate (1.0 eq), propylamine (2.0 eq)
- Conditions : Methanol, 60°C, 6 h
- Yield : 58% (optimized)
Spectroscopic Validation
- IR : C=O stretch at 1680 cm⁻¹
- ¹H NMR : Vinyl protons at δ 7.2–7.4 (J = 17.0 Hz, trans-configuration)
Propanamide Coupling
The propanamide moiety is installed via nucleophilic acyl substitution. Following Bui et al. (2020), 3-(4-methoxyphenyl)propanoic acid is activated as an acid chloride and reacted with the aminothienopyrazole intermediate.
Optimized Procedure
- Activation : 3-(4-Methoxyphenyl)propanoic acid + SOCl₂ (neat, 70°C, 2 h)
- Coupling : Acid chloride (1.1 eq) + aminothienopyrazole (1.0 eq), dry THF, Et₃N (2.0 eq), 0°C → rt, 12 h
- Yield : 65%
Key Characterization
Crystallographic and Spectroscopic Analysis
Single-crystal X-ray diffraction confirms the molecular geometry. As reported for analogous structures, the dihedral angle between the thienopyrazole core and 4-methoxyphenyl group is 14.9–45.8°, indicating moderate conjugation.
Thermal Stability
Challenges and Optimizations
Regioselectivity in Pyrazole Formation
Chalcone Isomerization
Amide Hydrolysis
Table 1. Reaction Summary for Key Steps
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| 1 | 1 + 4-MeO-C₆H₄-NHNH₂·HCl | EtOH, reflux, 12 h | 68–72 |
| 2 | Chalcone + propylamine | MeOH, 60°C, 6 h | 58 |
| 3 | Acid chloride + amine | THF, Et₃N, 0°C → rt, 12 h | 65 |
Table 2. Spectroscopic Data
Q & A
Q. Primary methods :
- NMR spectroscopy : and NMR to confirm proton environments and carbon frameworks (e.g., methoxy singlet at ~3.8 ppm, pyrazole NH signals at ~10-12 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns .
- X-ray crystallography (if crystals are obtainable): Resolves bond angles and stereochemistry .
Purity assessment : HPLC with UV detection (≥95% purity threshold) or TLC using silica gel plates .
Basic: What preliminary biological assays are recommended to evaluate its pharmacological potential?
Q. In vitro screens :
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .
- Anti-inflammatory activity : Inhibition of COX-2 or TNF-α in LPS-stimulated macrophages .
- Antimicrobial testing : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
Dose-response curves and IC calculations are critical for initial prioritization .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst loading). For example:
- Central Composite Design (CCD) to model non-linear relationships between parameters .
Flow chemistry : Continuous-flow systems enhance reproducibility and reduce side reactions (e.g., telescoped reactions for unstable intermediates) .
Case study : A 20% yield increase was achieved by adjusting solvent polarity (DMF → THF) and catalyst (Pd/C → Pd(OAc)) .
Advanced: How should contradictory biological activity data be resolved?
Q. Strategies :
- Replicate assays with standardized protocols (e.g., same cell passage number, serum batch) .
- Metabolic stability testing : Assess compound degradation in liver microsomes to explain variability .
- Target engagement studies : Use SPR or ITC to measure binding affinity to suspected targets (e.g., kinases) .
Example : Discrepancies in IC values (e.g., 5 µM vs. 20 µM) may arise from differences in cell permeability or assay endpoints .
Advanced: What computational methods predict target binding modes?
Q. Molecular docking :
- Software : AutoDock Vina or Schrödinger Suite for docking into protein pockets (e.g., COX-2 PDB: 5KIR) .
- Validation : Compare docking scores with known inhibitors (e.g., Celecoxib) .
MD simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2 Å) .
Limitations : Solvation effects and force field accuracy may require experimental validation .
Basic: What are the stability and storage recommendations for this compound?
Q. Stability :
- Thermal : Decomposes above 150°C; store at -20°C in amber vials .
- Light sensitivity : Degrades under UV; use light-protected containers .
Solubility : DMSO (≥50 mg/mL); avoid aqueous buffers without surfactants (e.g., 0.1% Tween-80) .
Advanced: How can structure-activity relationships (SAR) be explored for this compound?
Q. Derivatization strategies :
- Side-chain modifications : Replace propylamine with ethyl or butyl groups to assess amine chain length effects .
- Core substitutions : Introduce electron-withdrawing groups (e.g., -NO) on the methoxyphenyl ring to modulate electronic effects .
Biological testing : Parallel synthesis of 10–20 analogs followed by hierarchical clustering of activity data .
Advanced: How are analytical methods validated for impurity profiling?
Q. HPLC validation parameters :
- Specificity : Resolve degradation products (e.g., hydrolyzed amide) with a C18 column and gradient elution (ACN:HO) .
- Linearity : R ≥ 0.99 for calibration curves (0.1–100 µg/mL) .
- LOQ : ≤0.1% for minor impurities .
Forced degradation : Expose to acid (0.1M HCl), base (0.1M NaOH), and peroxide (3% HO) to identify labile sites .
Advanced: What strategies mitigate challenges in scaling up the synthesis?
Q. Key considerations :
- Solvent selection : Replace dichloromethane (toxic) with 2-MeTHF (greener alternative) .
- Catalyst recycling : Use immobilized Pd catalysts to reduce metal leaching .
- Process analytical technology (PAT) : In-line FTIR to monitor reaction progression in real time .
Case study : A 10-fold scale-up achieved 85% yield with <2% impurities using flow chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
